Berberine Hydrochloride-d6 is a deuterated form of berberine hydrochloride, a natural isoquinoline alkaloid primarily derived from various plants, including Berberis species. Berberine is recognized for its significant pharmacological properties, including antimicrobial, anti-inflammatory, and antidiabetic effects. The incorporation of deuterium in the compound enhances its stability and allows for more precise tracking in metabolic studies, making it valuable in pharmacokinetic research.
Berberine is traditionally extracted from plants such as Berberis vulgaris, Coptis chinensis, and Hydrastis canadensis. The deuterated variant, Berberine Hydrochloride-d6, is synthesized to facilitate advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy, which requires isotopically labeled compounds for clarity in spectral data.
Berberine Hydrochloride-d6 belongs to the class of alkaloids and is categorized under isoquinoline derivatives. It is classified as a pharmaceutical compound with applications in various therapeutic areas due to its biological activity.
The synthesis of Berberine Hydrochloride-d6 typically involves the following steps:
Technical details include controlling reaction conditions such as temperature and pressure to optimize yield and isotopic incorporation. For instance, reactions may be conducted under nitrogen atmosphere to prevent oxidation.
The molecular structure of Berberine Hydrochloride-d6 retains the core structure of berberine with deuterium substituting hydrogen atoms at specific positions. The general formula can be represented as:
Berberine Hydrochloride-d6 can undergo various chemical reactions typical for alkaloids, including:
Technical details involve monitoring these reactions through techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to assess product formation and purity.
The mechanism of action for Berberine Hydrochloride-d6 involves multiple pathways:
Data from studies indicate that these mechanisms contribute to its therapeutic effects against metabolic disorders and infections.
Relevant data from analytical studies confirm these properties, which are critical for formulation development in pharmaceutical applications.
Berberine Hydrochloride-d6 has several scientific applications, including:
Berberine Hydrochloride-d6 is a deuterium-labeled isotopologue of the naturally occurring alkaloid berberine, where six hydrogen atoms are replaced by deuterium atoms at specific molecular positions. Its chemical formula is C₂₀H₁₂D₆ClNO₄, with a molecular weight of 377.85 g/mol. The deuterium atoms are incorporated at the methylenedioxy groups (positions O-CH₂-O), resulting in a molecular structure represented by the SMILES notation: [²H]C([²H])([²H])OC1=C(C=[N+](CCC2=C3C=C4C(OCO4)=C2)C3=C5)C5=CC=C1OC([²H])([²H])[²H].[Cl-]
[4]. This strategic deuteration maintains the core pharmacological properties of berberine while introducing distinct physicochemical characteristics essential for advanced pharmacokinetic research. The isotopic purity of commercially available Berberine Hydrochloride-d6 typically exceeds 95% deuterium incorporation, as verified by high-performance liquid chromatography (HPLC) and mass spectrometry [4] [8]. Its primary application lies in serving as an internal standard in mass spectrometry-based assays, leveraging the mass shift caused by deuterium to differentiate it from non-labeled berberine and metabolites in complex biological matrices.
Berberine Hydrochloride-d6 serves as a critical internal standard for quantifying berberine and its metabolites in biological samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical behavior to non-deuterated berberine ensures co-elution during chromatographic separation, while the 6 Da mass difference enables unambiguous detection in selected reaction monitoring modes. For example, in validated LC-MS/MS methods, Berberine Hydrochloride-d6 and non-deuterated berberine exhibit identical retention times (e.g., 2.76 minutes under gradient conditions), but distinct mass transitions: m/z 342.2 → 306.05 for Berberine Hydrochloride-d6 versus m/z 336.08 → 292.1 for berberine [2]. This specificity eliminates matrix effects and ion suppression, significantly improving analytical accuracy. Studies demonstrate that incorporating Berberine Hydrochloride-d6 reduces inter-day variability in berberine quantification to <10%, compared to >20% with non-isotopic internal standards [5] [8]. The compound’s stability (-20°C storage) and resistance to isotopic exchange under physiological conditions further reinforce its reliability for longitudinal pharmacokinetic studies [4] [8].
Table 1: Key Analytical Parameters for Berberine Quantification Using Berberine Hydrochloride-d6 as Internal Standard
Parameter | Value with Berberine Hydrochloride-d6 | Value without Isotopic Standard |
---|---|---|
Precision (RSD%) | <10% | 15–25% |
Accuracy (%) | 98–102% | 85–115% |
Lower Limit of Quantitation | 0.1 ng/mL | 0.5 ng/mL |
Matrix Effect (%) | 95–105% | 70–130% |
Deuterium labeling enables precise tracking of berberine’s complex metabolic fate. After oral administration, berberine undergoes extensive phase I and II metabolism, generating structurally diverse metabolites. Berberine Hydrochloride-d6 allows simultaneous quantification of nine major metabolites in rats, including phase I products (berberrubine, demethyleneberberine, jatrorrhizine) and phase II conjugates (e.g., jatrorrhizine-3-O-β-D-glucuronide, berberrubine-9-O-β-D-glucuronide) [5]. Pharmacokinetic studies using Berberine Hydrochloride-d6 reveal that phase II metabolites dominate systemic exposure, with glucuronide conjugates exhibiting 4–6 times higher area under the curve (AUC₀–₄₈ₕ) values than phase I metabolites. For instance, after a 48.2 mg/kg oral dose in rats, the AUC₀–₄₈ₕ of demethyleneberberine-2-O-β-D-glucuronide (M9) reaches 1,840 ± 320 ng·h/mL, whereas its phase I precursor, demethyleneberberine, shows only 280 ± 45 ng·h/mL [5]. Furthermore, excretion studies using Berberine Hydrochloride-d6 demonstrate that 18.6% of the administered dose is recovered as berberrubine in feces, with total recovery of berberine and its nine metabolites reaching 41.2% across urine, bile, and feces [5]. These insights clarify the contribution of metabolites to berberine’s pharmacological effects.
Berberine Hydrochloride-d6 facilitates mechanistic investigations of drug–drug interactions involving cytochrome P450 3A4 (CYP3A4). Berberine inhibits CYP3A4 activity, potentially altering the pharmacokinetics of co-administered drugs metabolized by this enzyme. In rat models, pre-treatment with berberine (100–200 mg/kg) reduces the clearance of midazolam (a CYP3A4 substrate) by 37.3% and increases its peak plasma concentration by 87.6%, comparable to the effects of ketoconazole (a known CYP3A4 inhibitor) [7]. Berberine Hydrochloride-d6 enables precise measurement of berberine’s tissue concentrations during such interactions, confirming that hepatic exposure correlates with CYP3A4 inhibition potency. Concurrently, it allows quantification of midazolam’s metabolite, 1′-hydroxymidazolam, whose area under the curve decreases by 45.5% under berberine pre-treatment [7]. These data, underpinned by isotopic precision, demonstrate berberine’s role as a CYP3A4 inhibitor and inform clinical interaction risks with drugs like simvastatin or cyclosporine.
Berberine Hydrochloride-d6 is instrumental in evaluating berberine’s effects on P-glycoprotein (P-gp)-mediated transport, a key determinant of drug absorption and distribution. In vivo studies in rats using rhodamine 123 (a P-gp substrate) show that berberine pre-treatment (200 mg/kg) increases the area under the curve of rhodamine 123 by 97.5% and reduces its clearance by 49.7%, mirroring the effects of verapamil (a P-gp inhibitor) [7]. By using Berberine Hydrochloride-d6 as a pharmacokinetic tracer, researchers correlate these effects with berberine’s intestinal and blood–brain barrier penetration. Data reveal that berberine accumulates in intestinal tissues at concentrations 10 times higher than plasma levels, directly inhibiting P-gp efflux activity [2] [7]. This inhibition enhances the bioavailability of P-gp substrates, explaining clinical observations of increased cyclosporine or tacrolimus levels during berberine co-administration.
Berberine Hydrochloride-d6 provides accurate assessment strategies for novel berberine formulations designed to overcome poor oral bioavailability (<1% in humans). In comparative pharmacokinetic studies, micellar formulations like LipoMicel Berberine significantly enhance berberine absorption. When administered to healthy volunteers, the micellar formulation yields a 6-fold higher area under the curve (78.2 ± 14.4 ng·h/mL versus 13.4 ± 1.97 ng·h/mL) and a 9.5-fold higher peak plasma concentration (15.8 ± 2.6 ng/mL versus 1.67 ± 0.41 ng/mL) compared to standard berberine [3]. Berberine Hydrochloride-d6 ensures the reliability of these measurements by compensating for matrix effects. Similarly, transdermal dihydroberberine formulations (which convert to berberine in vivo) show 3–5 times greater relative bioavailability than oral berberine in rabbits, as quantified using deuterated standards [2]. These studies, validated isotopically, accelerate the development of advanced delivery systems.
Table 2: Pharmacokinetic Parameters of Berberine Formulations Assessed Using Isotopic Standards
Formulation | AUC₀–₂₄ₕ (ng·h/mL) | Cₘₐₓ (ng/mL) | Relative Bioavailability |
---|---|---|---|
Standard Oral (Humans) | 13.4 ± 1.97 | 1.67 ± 0.41 | 1.0× (Reference) |
LipoMicel Oral (Humans) | 78.2 ± 14.4* | 15.8 ± 2.6* | 5.8× |
Transdermal Dihydroberberine (Rabbits) | 46.5* | 9.48* | 3.5× |
Polyethylene Glycol-Phosphatidylcholine Oral (Rats) | N/A | 3-fold increase | 3.0× |
Data derived from studies using isotopic internal standards [2] [3].
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 387825-07-2
CAS No.: